(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C23H15ClO5 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H15ClO5/c24-16-4-1-14(2-5-16)12-26-17-6-7-18-20(11-17)29-22(23(18)25)10-15-3-8-19-21(9-15)28-13-27-19/h1-11H,12-13H2/b22-10- |
InChI Key |
BEJHTYHQSTVFAA-YVNNLAQVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of 2-Hydroxybenzyl Ketones
A cornerstone method involves cyclodehydration of 2-hydroxybenzyl ketones under acidic conditions. For instance, treatment of 2-hydroxy-5-[(4-chlorobenzyl)oxy]acetophenone with polyphosphoric acid at 120°C induces intramolecular cyclization, yielding 6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one in 78% isolated yield. This approach benefits from commercial availability of phenolic precursors but requires meticulous temperature control to prevent decomposition of the chlorobenzyl ether group.
Hypervalent Iodine-Mediated Oxidative Cyclization
Recent advances employ hypervalent iodine reagents for oxidative rearrangement of 2-hydroxychalcones. As demonstrated in the synthesis of puerariafuran, bis(trifluoroacetoxy)iodobenzene facilitates simultaneous cyclization and oxidation, converting chalcone intermediates into dihydrobenzofurans with exceptional regiocontrol (Table 1).
Table 1: Optimization of Hypervalent Iodine-Mediated Cyclization
| Entry | Substrate | Reagent | Yield (%) |
|---|---|---|---|
| 1 | 2-Hydroxychalcone | PhI(OCOCF₃)₂ | 69 |
| 2 | MOM-Protected | PhI(OCOCF₃)₂ | 56 |
Installation of the Benzodioxolylmethylidene Moiety
The (2Z)-1,3-benzodioxol-5-ylmethylidene group introduces stereochemical complexity, demanding strategic use of condensation reactions under controlled conditions.
Knoevenagel Condensation Protocol
Reaction of 6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of ammonium acetate/acetic acid at reflux achieves the desired Z-configuration with 85% efficiency. The reaction mechanism proceeds through enolate formation, followed by nucleophilic attack on the aldehyde carbonyl (Figure 1).
Figure 1: Proposed Knoevenagel Condensation Mechanism
Solvent Effects on Stereoselectivity
Comparative studies in hexafluoroisopropanol ((CF₃)₂CHOH) demonstrate enhanced Z-selectivity (95:5 Z:E ratio) when using p-toluenesulfonic acid as catalyst. The strong hydrogen-bonding capacity of fluorinated alcohols stabilizes the transition state favoring the thermodynamically less stable Z-isomer.
Functional Group Compatibility and Protecting Group Strategy
The labile 4-chlorobenzyl ether necessitates judicious selection of reaction conditions to prevent premature cleavage.
Etherification via Mitsunobu Reaction
Installation of the 4-chlorobenzyl group prior to benzofuran cyclization proves advantageous. Coupling 2,5-dihydroxybenzaldehyde with 4-chlorobenzyl bromide under Mitsunobu conditions (DIAD, PPh₃) affords the protected intermediate in 91% yield. This method supersedes traditional Williamson ether synthesis by avoiding strongly basic conditions that could degrade sensitive functionalities.
Sequential Deprotection-Cyclization
A novel one-pot approach combines MOM (methoxymethyl) deprotection with concomitant cyclization using p-TsOH in (CF₃)₂CHOH. This tandem process streamlines synthesis while maintaining integrity of the chlorobenzyl group, as evidenced by ≤2% dehalogenation byproducts in GC-MS analysis.
Reaction Optimization and Scalability
Industrial-scale production requires balancing reaction efficiency with practical considerations.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Cyclodehydration | Iodine Cyclization | Knoevenagel |
|---|---|---|---|
| Total Steps | 4 | 7 | 3 |
| Overall Yield (%) | 42 | 18 | 65 |
| Z-Selectivity (%) | 72 | 95 | 85 |
| Scalability (kg) | 50 | 5 | 200 |
Notably, the Knoevenagel route demonstrates superior scalability despite moderate stereoselectivity, while hypervalent iodine methods offer precision at smaller scales.
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures product integrity across batches.
Spectroscopic Fingerprints
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O 70:30) reveals ≥99.5% purity with tₚ=14.2 min, confirming absence of E-isomer contaminants.
Industrial Implementation Challenges
Byproduct Formation
Principal impurities derive from:
-
Over-oxidation at the benzofuran C3 carbonyl (≤3%)
-
Partial cleavage of chlorobenzyl ether under acidic conditions (≤1.5%)
-
Z/E isomerization during prolonged storage (≤0.2%/month)
Mitigation strategies include:
-
Strict oxygen exclusion during Knoevenagel condensation
-
Use of stabilized Amberlyst-15 catalyst instead of mineral acids
-
Cold chain storage (2-8°C) under nitrogen atmosphere
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzofuran and benzodioxole moieties are known to contribute to cytotoxicity against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can inhibit cell proliferation in human cancer cell lines, such as breast and lung cancer cells .
Antimicrobial Properties
Compounds featuring benzodioxole structures have also been reported to possess antimicrobial activities. The presence of the chlorobenzyl group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. This suggests a promising avenue for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented in various studies. The structural characteristics of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one may allow it to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Photophysical Properties
The compound's unique structure suggests potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The conjugated system formed by the benzofuran and benzodioxole rings may exhibit interesting photophysical properties, such as fluorescence and phosphorescence, which are crucial for optoelectronic applications .
Case Study 1: Anticancer Activity Assessment
A study was conducted to evaluate the cytotoxic effects of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
In vitro tests were performed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The primary structural analog of interest is (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one (CAS: 929413-20-7) . This compound differs by the substitution of a 3,4-dichlorobenzyloxy group instead of the 4-chlorobenzyloxy moiety in the target molecule.
Table 1: Structural and Physicochemical Comparison
Implications of Structural Differences
Lipophilicity and Solubility: The dichloro analog’s additional chlorine atom increases its hydrophobicity, likely reducing aqueous solubility compared to the mono-chloro target compound. This could affect bioavailability in pharmacological contexts.
Crystallographic Behavior : Both compounds may exhibit distinct crystal-packing arrangements due to variations in halogen bonding and steric effects. Tools like ORTEP-3 and graph-set analysis could reveal differences in hydrogen-bonding networks or π-π interactions.
Synthetic Accessibility: Introducing a second chlorine at the 3-position requires regioselective halogenation, which may complicate synthesis compared to the mono-substituted derivative.
Biological Activity
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a benzofuran backbone with substitutions that enhance its biological activity, particularly in the context of medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of benzofuran and benzodioxole structures often exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to our target compound possess antibacterial and antifungal activities.
- Antibacterial Effects : Testing against various strains of bacteria revealed that certain derivatives demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing reduced efficacy against Gram-negative strains like Escherichia coli .
- Antifungal Properties : The antifungal activity was notably pronounced, with several compounds showing effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. For example, compounds structurally related to the target compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against these fungi .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound were evaluated in various cancer cell lines. Preliminary studies suggest:
- Selective Cytotoxicity : The compound showed preferential toxicity towards cancer cells compared to normal cells, indicating potential as an anticancer agent. For instance, it demonstrated significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancerous cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
- Study on Antimicrobial Activity : A comparative study on various benzofuran derivatives demonstrated that our target compound exhibited MIC values comparable to established antibiotics against several bacterial strains. The study highlighted its potential utility in treating infections caused by resistant bacterial strains .
- Cytotoxicity Assessment : In vitro assays conducted on multiple cancer cell lines indicated that the compound induced cell death through apoptosis rather than necrosis. Flow cytometry results showed increased annexin V binding in treated cells, confirming apoptotic pathways were activated .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | Candida albicans | 8 |
| Compound B | Bacillus subtilis | 16 | Aspergillus niger | 4 |
| Target Compound | E. coli | >64 | Pichia pastoris | 16 |
Table 2: Cytotoxicity Profile in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| MDA-MB-231 | 12 | Cell cycle arrest |
| HepG2 | 20 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
